An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8)
An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, serves as a versatile building block in organic synthesis and holds potential for various applications in drug development and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and known biological activities. Detailed experimental methodologies and data are presented to support further research and application of this compound.
Chemical and Physical Properties
2,6-Dimethoxybenzoic acid is a white to off-white crystalline powder.[1] It is sparingly soluble in water but soluble in alkaline solutions and organic solvents such as benzene and toluene.[1]
Table 1: Physical and Chemical Properties of 2,6-Dimethoxybenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 1466-76-8 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 275.56 °C (estimate) | |
| pKa | 3.44 (at 25 °C) | [1] |
| logP | 0.66 | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | 0.35 g/100 mL (at 25 °C) | [3] |
| Solubility in DMSO | 36 mg/mL | [4] |
Spectroscopic Data
The structural integrity of 2,6-Dimethoxybenzoic acid can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | A peak around 3.89 ppm (s, 6H) corresponds to the two methoxy groups. A doublet around 6.60 ppm (d, 2H) and a triplet around 7.34 ppm (t, 1H) are characteristic of the aromatic protons. A broad singlet between 8-9 ppm is indicative of the carboxylic acid proton. | [5] |
| ¹³C NMR | ||
| Infrared (IR) | The IR spectrum displays characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-O stretches. | [6][7] |
| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). | [8][9] |
Synthesis and Purification
Synthesis Protocols
Several methods for the synthesis of 2,6-Dimethoxybenzoic acid have been reported. One common approach involves the carboxylation of 1,3-dimethoxybenzene.
Experimental Protocol: Synthesis via Carboxylation of 1,3-Dimethoxybenzene [5]
-
Reaction Setup: In a suitable reactor, introduce 5.90 g (0.256 M) of sodium metal and 200 ml of anhydrous toluene.
-
Sodium Dispersion: Reflux the mixture for 30 minutes and then stir vigorously at room temperature to create a fine sodium dispersion.
-
Addition of Reactants: Add 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane successively to the reaction mixture.
-
Stirring: Stir the reaction mixture for 2 hours at room temperature.
-
Carboxylation: Introduce approximately 35 g of carbon dioxide (CO₂) gas and continue stirring for 12 hours at room temperature.
-
Quenching: Neutralize the excess sodium by carefully adding 10 ml of methanol.
-
Acidification and Workup: Acidify the mixture with concentrated hydrochloric acid. Concentrate the medium under reduced pressure.
-
Extraction: Dissolve the residue in acetone and filter to remove inorganic salts.
-
Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain 2,6-Dimethoxybenzoic acid.
Purification Protocol
Recrystallization is a standard method for purifying crude 2,6-Dimethoxybenzoic acid.
Experimental Protocol: Recrystallization [10]
-
Solvent Selection: A mixture of a polar solvent like ethanol or acetone and a non-polar solvent like hexane or water can be effective. An ethanol/water system is commonly used.[7]
-
Dissolution: Dissolve the crude 2,6-Dimethoxybenzoic acid in a minimal amount of the hot solvent (e.g., boiling ethanol-water mixture).
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Biological Activity and Potential Applications
While extensive biological studies on 2,6-Dimethoxybenzoic acid are limited, preliminary research and its structural similarity to other bioactive molecules suggest potential pharmacological activities.
Anti-inflammatory Potential
Some sources suggest that 2,6-Dimethoxybenzoic acid may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] However, direct and detailed studies confirming this mechanism are not widely available. The general anti-inflammatory potential of dimethoxy-substituted aromatic compounds has been noted in broader studies.
Intermediate in Drug Synthesis
2,6-Dimethoxybenzoic acid is a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a compound that has been investigated for its potential therapeutic properties.[5]
Experimental Protocol: Demethylation to 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).
-
Reaction Setup: Dissolve 2,6-Dimethoxybenzoic acid in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Addition of BBr₃: Add a solution of boron tribromide (1M in DCM) dropwise to the stirred solution. Typically, 2-3 equivalents of BBr₃ per methoxy group are used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,6-dihydroxybenzoic acid.
Safety and Handling
2,6-Dimethoxybenzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Analytical Methods
The purity and concentration of 2,6-Dimethoxybenzoic acid can be determined using High-Performance Liquid Chromatography (HPLC).
HPLC Method:
-
Column: Reverse-phase C18 column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).
-
Detection: UV detection at an appropriate wavelength.
Conclusion
2,6-Dimethoxybenzoic acid is a valuable chemical entity with well-defined physical and chemical properties. The synthetic and purification protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. While its own biological activities are not yet extensively documented in publicly available literature, its role as a key intermediate in the synthesis of other potentially therapeutic compounds underscores its importance in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the pharmacological profile of 2,6-Dimethoxybenzoic acid and explore its potential as a lead compound for new therapeutic agents.
References
- 1. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-Dimethoxybenzoic acid | Mechanism | Concentration [selleckchem.com]
- 5. 2,6-Dimethoxybenzoic acid(1466-76-8) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
